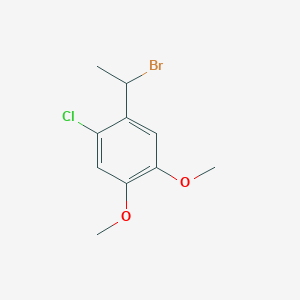
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene
Übersicht
Beschreibung
“1-(1-Bromoethyl)benzene” is a chemical compound used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
While specific synthesis methods for “1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene” were not found, “1-(1-Bromoethyl)benzene” has been used in various chemical reactions, including controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis
The molecular formula of “1-(1-Bromoethyl)benzene” is C8H9Br . Its average mass is 185.061 Da and its monoisotopic mass is 183.988754 Da .Chemical Reactions Analysis
Benzene, a component of “1-(1-Bromoethyl)benzene”, is known for its stability due to its resonance structure . The reactivity of chloroformates and acyl chlorides are similar .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Bromoethyl)benzene” include a refractive index of 1.56, a boiling point of 94 °C/16 mmHg, and a density of 1.356 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene is used in chemical synthesis and structural characterization. The compound has been involved in studies exploring regioselective bromination processes, leading to the formation of structurally complex molecules. For instance, research has shown that the NBS bromination of certain dimethoxybenzene derivatives results in the formation of compounds like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, further utilized to create sulfur-containing quinone derivatives (Aitken et al., 2016). Additionally, the synthesis of complex benzophenone intermediates from trimethoxybenzene through methods like the Friedel-Crafts reaction highlights the compound's role in producing key intermediates for further chemical synthesis (Jin, 2011).
Pharmacokinetic and Pharmacodynamic Evaluation
Compounds structurally related to 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene have been synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation. For example, a specific derivative was synthesized with a 22.3% yield and a specific activity of 2.2mCi/mmol for such evaluations (Wang, Fawwaz, & Heertum, 1993). Although the primary focus of the research is not directly on 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene, it showcases the compound's potential as a precursor in pharmacologically relevant syntheses.
Catalysis and Oxidation Processes
This compound has been recognized in studies related to catalysis and oxidation processes. For instance, research on 2-chloro-1,4-dimethoxybenzene revealed its role as a superior cofactor compared to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, signifying the importance of similar compounds in biochemical transformations (Teunissen & Field, 1998).
Electrosynthetic Applications
The compound and its derivatives have been studied in the context of electrosynthetic applications. Research has delved into the electrochemical reductions of related compounds at carbon cathodes, exploring synthetic routes to valuable chemical structures such as 1-nitro-2-vinylbenzene and 1H-Indole (Du & Peters, 2010). This indicates the compound's potential utility in various electrosynthetic processes.
Safety and Hazards
Wirkmechanismus
Mode of Action
- Given the presence of the bromine atom, it may undergo S N 2 reactions with nucleophiles (e.g., methoxide ion) to replace the bromine group . Alternatively, under specific conditions, it could participate in elimination reactions (E2) with bases (e.g., methoxide ion acting as a base) to form an alkene .
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDIHJUCBUKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



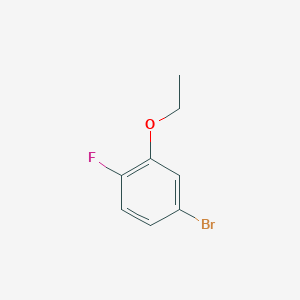
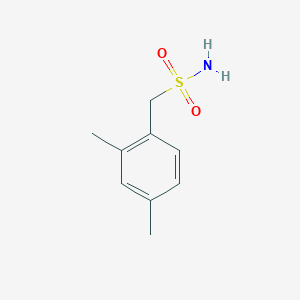
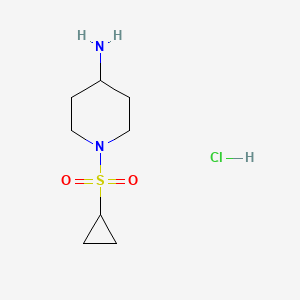
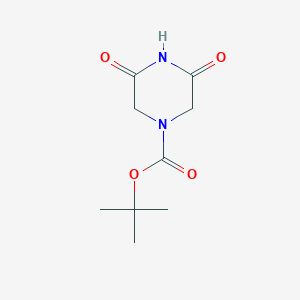
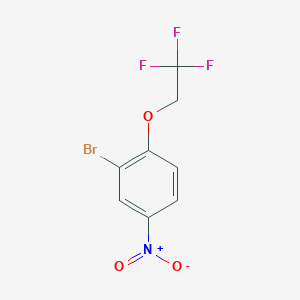
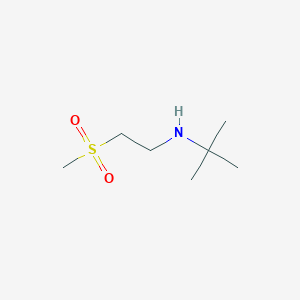
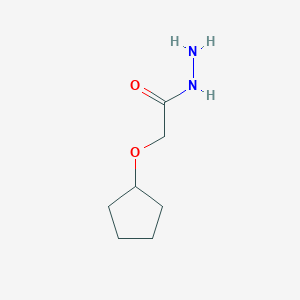
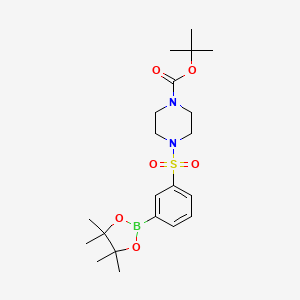
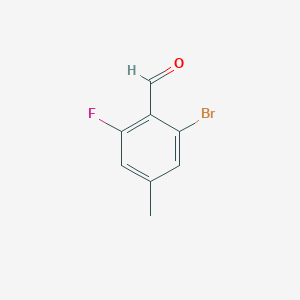
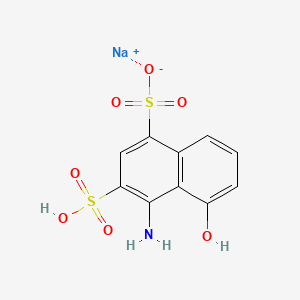
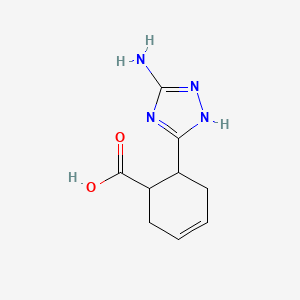
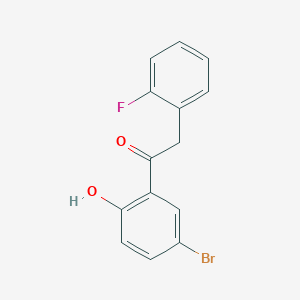
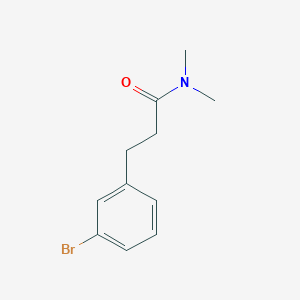
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)